{[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate
Overview
Description
{[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate is a useful research compound. Its molecular formula is C10H9F3N4O3 and its molecular weight is 290.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Structurally similar pyridinium salts have been found to be involved in a wide range of research topics, including their importance as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .
Mode of Action
Compounds with similar structures, such as pyrimidine derivatives, have been known to exert their potential through different action mechanisms, including inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Similar compounds, such as pyrimidine derivatives, have been known to affect various biochemical pathways, including those involved in cell growth regulation, differentiation, migration, and metabolism .
Pharmacokinetics
Similar compounds have been studied, and their metabolism involves various pathways, including hydroxylation at the 5′ position of the pyrimidine ring in all species .
Result of Action
Similar compounds, such as pyrimidine derivatives, have shown promising anticancer activity through selective inhibition of protein kinases .
Action Environment
Environmental factors such as temperature, moisture, soil microbe, and soil type could affect the rate of dissipation of similar compounds . .
Properties
IUPAC Name |
(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O.C2HF3O2/c9-4-7-11-8(12-13-7)6-2-1-3-10-5-6;3-2(4,5)1(6)7/h1-3,5H,4,9H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDQKQUFIFSFFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CN.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.